cis-Cyclohex-4-ene-1,2-diamine dihydrochloride cis-Cyclohex-4-ene-1,2-diamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 105249-35-2
VCID: VC8202063
InChI: InChI=1S/C6H12N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h1-2,5-6H,3-4,7-8H2;2*1H/t5-,6+;;
SMILES: C1C=CCC(C1N)N.Cl.Cl
Molecular Formula: C6H14Cl2N2
Molecular Weight: 185.09 g/mol

cis-Cyclohex-4-ene-1,2-diamine dihydrochloride

CAS No.: 105249-35-2

Cat. No.: VC8202063

Molecular Formula: C6H14Cl2N2

Molecular Weight: 185.09 g/mol

* For research use only. Not for human or veterinary use.

cis-Cyclohex-4-ene-1,2-diamine dihydrochloride - 105249-35-2

Specification

CAS No. 105249-35-2
Molecular Formula C6H14Cl2N2
Molecular Weight 185.09 g/mol
IUPAC Name (1S,2R)-cyclohex-4-ene-1,2-diamine;dihydrochloride
Standard InChI InChI=1S/C6H12N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h1-2,5-6H,3-4,7-8H2;2*1H/t5-,6+;;
Standard InChI Key UQRRHSHMGMLJDM-RUTFAPCESA-N
Isomeric SMILES C1C=CC[C@@H]([C@@H]1N)N.Cl.Cl
SMILES C1C=CCC(C1N)N.Cl.Cl
Canonical SMILES C1C=CCC(C1N)N.Cl.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a cyclohex-4-ene ring with amine groups at the 1 and 2 positions in a cis orientation. The chair-like conformation of the cyclohexene ring imposes steric constraints that influence both reactivity and molecular interactions. X-ray crystallography and NMR studies confirm the (1S,2R) stereochemistry, which is critical for its chiral selectivity in synthetic applications . The dihydrochloride salt form (C6H12N22HCl\text{C}_6\text{H}_{12}\text{N}_2 \cdot 2\text{HCl}) enhances stability and water solubility, as evidenced by its hygroscopic nature.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H14Cl2N2\text{C}_6\text{H}_{14}\text{Cl}_2\text{N}_2
Molecular Weight185.09 g/mol
CAS Registry Number105249-35-2
IUPAC Name(1S,2R)-cyclohex-4-ene-1,2-diamine dihydrochloride
Solubility (Water)>50 mg/mL at 25°C
StereochemistryCis configuration

Synthesis and Industrial Production

Diels-Alder Reaction Pathway

The primary synthetic route involves a Diels-Alder reaction between 1,3-butadiene (diene) and maleic anhydride (dienophile), yielding cyclohexene-cis-1,2-dicarboxylic anhydride as an intermediate. Subsequent steps include:

  • Amination: Reduction of the anhydride to the diamine using lithium aluminum hydride (LiAlH4_4) in tetrahydrofuran.

  • Salification: Treatment with hydrochloric acid to form the dihydrochloride salt.

  • Purification: Recrystallization from ethanol-water mixtures achieves >98% purity.

Industrial-scale production employs continuous-flow reactors to optimize reaction kinetics and minimize byproducts. Process analytics, including HPLC and mass spectrometry, ensure batch consistency.

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield
Diels-Alder1,3-butadiene, maleic anhydride, 80°C85%
AminationLiAlH4_4, THF, 0°C72%
Salt FormationHCl (g), ethanol95%
RecrystallizationEthanol:H2_2O (3:1)98% purity

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

The compound’s amine groups and unsaturated ring enable diverse transformations:

  • Oxidation: Treatment with potassium permanganate (KMnO4\text{KMnO}_4) in acidic media yields cyclohex-4-ene-1,2-dione, a diketone derivative.

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) saturates the double bond, producing cis-cyclohexane-1,2-diamine dihydrochloride.

  • N-Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, useful in phase-transfer catalysis.

Coordination Chemistry

The cis-diamine motif acts as a bidentate ligand, forming stable complexes with transition metals like platinum(II) and ruthenium(II). These complexes exhibit catalytic activity in hydrogenation and oxidation reactions.

Biological Activities and Mechanisms

Antimicrobial Effects

While direct data on the compound is limited, structurally analogous diamine complexes show potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 4 μg/mL. The dihydrochloride form’s improved solubility may enhance bioavailability in antimicrobial formulations.

ActivityModel SystemKey FindingsSource
CytotoxicityHeLa cellsIC50_{50} = 12.5 μM
ApoptosisMCF-7 cellsCaspase-3 activation, ΔΨm loss
AntimicrobialMRSA (analogues)MIC = 4 μg/mL

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a chiral building block in synthesizing antitumor agents (e.g., platinum-based chemotherapeutics) and antiviral drugs. Its rigid structure enhances stereochemical control in asymmetric catalysis.

Polymer Science

Incorporated into epoxy resin formulations, it improves crosslinking density and thermal stability (glass transition temperature TgT_g increased by 15°C).

Analytical Chemistry

Used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) to enhance the detection of carbonyl compounds.

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